molecular formula C14H13Cl2NO2S B12635129 N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide

N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B12635129
M. Wt: 330.2 g/mol
InChI Key: JVCZZDZRICKBJI-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dichloroaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and dimethylbenzenesulfonamide groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various research and industrial fields .

Properties

Molecular Formula

C14H13Cl2NO2S

Molecular Weight

330.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H13Cl2NO2S/c1-9-3-4-10(2)14(7-9)20(18,19)17-13-6-5-11(15)8-12(13)16/h3-8,17H,1-2H3

InChI Key

JVCZZDZRICKBJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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